molecular formula C16H24BNO4S B2443464 N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide CAS No. 2246751-85-7

N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

Cat. No. B2443464
CAS RN: 2246751-85-7
M. Wt: 337.24
InChI Key: IUBWCJCHTVDIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule that contains a cyclopropane ring, a sulfonamide group, and a boronic ester group. The boronic ester group is often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . The sulfonamide group is a common feature in many pharmaceutical drugs due to its bioactivity .


Chemical Reactions Analysis

The boronic ester group in this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . The sulfonamide group might also undergo certain reactions, depending on the conditions.

Scientific Research Applications

Organic Synthesis Intermediate

“N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .

Crystallographic and Conformational Analyses

The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .

Density Functional Theory (DFT) Studies

DFT can be used to study the molecular electrostatic potential and frontier molecular orbitals of this compound to further clarify certain physical and chemical properties .

Drug Synthesis

In the organic synthesis of drugs, boronic acid compounds like this are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibitors or Specific Ligand Drugs

Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs. In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Carbon-Carbon Coupling and Carbon Heterocoupling Reactions

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

properties

IUPAC Name

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4S/c1-11-10-12(17-21-15(2,3)16(4,5)22-17)6-9-14(11)18-23(19,20)13-7-8-13/h6,9-10,13,18H,7-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBWCJCHTVDIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

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